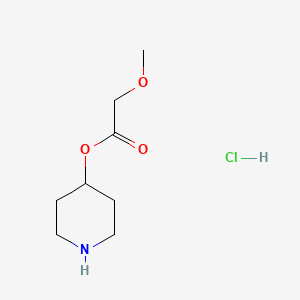
3-fluoro-N,N-dimetil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina
Descripción general
Descripción
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C14H21BFNO2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y análisis de la estructura cristalina
Este compuesto se obtiene mediante una reacción de sustitución de tres pasos . Las estructuras de los compuestos se confirman mediante espectroscopia FTIR, 1H y 13C RMN y espectrometría de masas . Los cristales únicos de los compuestos del título se miden mediante difracción de rayos X y se someten a análisis cristalográficos y conformacionales .
Estudio de la teoría funcional de la densidad (DFT)
Las estructuras moleculares se calculan además utilizando la teoría funcional de la densidad (DFT), que se compararon con el valor de difracción de rayos X . Los resultados del análisis conformacional indican que las estructuras moleculares optimizadas por DFT son consistentes con las estructuras cristalinas determinadas por difracción de rayos X de monocristal .
Propiedades fisicoquímicas
El potencial electrostático molecular y los orbitales moleculares fronterizos de los compuestos del título se investigan además mediante DFT, y se revelan algunas propiedades fisicoquímicas de los compuestos .
Intermediarios de éster de ácido bórico
El benzoato de metilo 3-fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il) y la (2-metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil) (pirrolidin-1-il)metanona son intermediarios de éster de ácido bórico con anillos de benceno .
Síntesis orgánica de fármacos
En la síntesis orgánica de fármacos, a menudo se utiliza en la protección de glicoles, la síntesis asimétrica de aminoácidos, las reacciones de Diels-Alder y las reacciones de acoplamiento de Suzuki .
Inhibidores enzimáticos o fármacos de ligandos específicos
En la investigación de la aplicación de fármacos, los compuestos de ácido bórico se utilizan a menudo como inhibidores enzimáticos o fármacos de ligandos específicos que pueden utilizarse no solo en el tratamiento de tumores e infecciones microbianas, sino también en el diseño de fármacos anticancerígenos .
Fármacos anticancerígenos
En la investigación de fármacos anticancerígenos, las enzimas producidas por compuestos de ácido bórico tenían especies reactivas de oxígeno altamente reactivas, que podrían conducir a la apoptosis de la célula de cáncer de colon humano HCT116, y pueden conducir a la apoptosis y la necrosis de las células HeLa en el proceso de inducción del estrés oxidativo .
Sondas fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, sacáridos, iones cobre y flúor, y sustancias catecolamina .
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Mode of Action
The mode of action of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is likely related to its role in facilitating chemical reactions. As a boronic ester, it can participate in coupling reactions, where it acts as a source of boron . The boron atom can form bonds with other atoms, enabling the construction of complex organic molecules .
Biochemical Pathways
In the context of organic synthesis, the compound contributes to the formation of new carbon-carbon bonds, which are crucial for the construction of complex organic molecules .
Result of Action
As a reagent in organic synthesis, its primary function is to facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Análisis Bioquímico
Biochemical Properties
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. These interactions facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Cellular Effects
The effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIVMESSEYLLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135118 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129542-03-5 | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


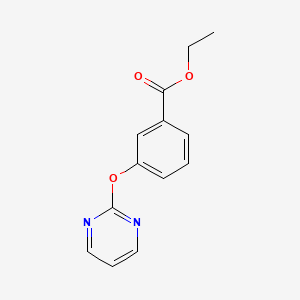

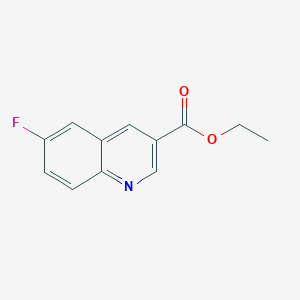



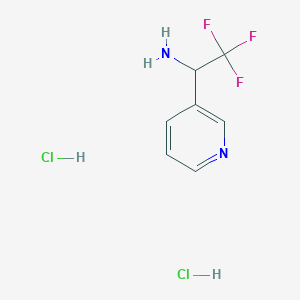

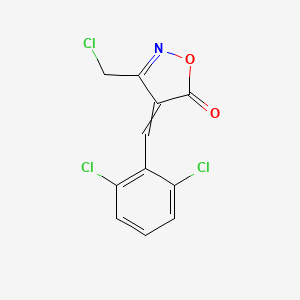
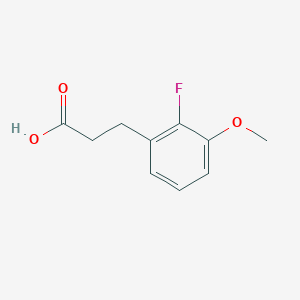

![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)

